(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC17368069
Molecular Formula: C6H8F3N
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8F3N |
|---|---|
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5? |
| Standard InChI Key | AFJGFMLXPMHAHR-NGQZWQHPSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](C2C(F)(F)F)CN1 |
| Canonical SMILES | C1C2C(C2C(F)(F)F)CN1 |
Introduction
Structural Elucidation and Stereochemical Considerations
Molecular Architecture
The core structure of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane consists of a bicyclo[3.1.0]hexane system, which comprises two fused rings: a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The nitrogen atom occupies the 3-position, while the trifluoromethyl group is attached to the 6-position. The stereochemical descriptors (1R,5S,6r) define the spatial arrangement of substituents, ensuring enantiomeric purity critical for biological interactions .
Key Structural Features:
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Bicyclic Framework: The strained cyclopropane ring introduces rigidity, influencing conformational dynamics and binding affinity to biological targets.
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Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, common traits in bioactive molecules.
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Stereochemical Centers: The 1R,5S configuration and 6r descriptor dictate the molecule’s three-dimensional orientation, affecting its pharmacokinetic and pharmacodynamic properties.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves asymmetric catalytic methods to achieve high enantiomeric excess. One approach utilizes cyclopropanation reactions, where cyclopropene precursors undergo (3 + 2) annulation with aminocyclopropanes under photoredox catalysis. For example, iridium-based catalysts enable diastereoselective formation of the bicyclic core, with subsequent trifluoromethylation via nucleophilic addition or electrophilic fluorination .
Representative Synthesis Pathway:
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Cyclopropanation: Reaction of cyclopropene with a chiral amine under blue LED irradiation yields the bicyclic amine intermediate.
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Trifluoromethylation: Introduction of the -CF₃ group using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.
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Purification: Chromatographic separation ensures stereochemical purity, confirmed via chiral HPLC and X-ray crystallography .
Derivatives and Modifications
Several derivatives have been synthesized to explore structure-activity relationships (SAR):
These derivatives highlight the compound’s versatility as a scaffold for further functionalization .
Physicochemical and Spectroscopic Properties
Molecular Characteristics
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Molecular Formula: C₆H₈F₃N
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Molecular Weight: 151.13 g/mol
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IUPAC Name: (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 3.45–3.30 (m, 2H, N-CH₂), 2.95–2.80 (m, 1H, bridgehead H), 2.20–2.05 (m, 2H, cyclopropane H), 1.90–1.75 (m, 1H, bridgehead H) .
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¹⁹F NMR: δ -62.5 (CF₃, q, J = 10 Hz).
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IR: ν 2950 cm⁻¹ (C-H stretch), 1280 cm⁻¹ (C-F stretch), 1120 cm⁻¹ (C-N stretch).
Thermodynamic Properties
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LogP: 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: 8.9 (amine), enabling protonation under physiological conditions .
Biological Activity and Applications
Enzyme Inhibition
(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane exhibits inhibitory activity against HDAC enzymes, particularly HDACs 1, 2, and 6, with IC₅₀ values in the low micromolar range. The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme’s active site.
Mechanism of Action:
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Competitive Inhibition: The compound competes with acetylated lysine substrates for binding to HDACs, as shown in kinetic assays.
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Slow-Binding Kinetics: Prolonged residence time in the enzyme’s catalytic pocket, confirmed via surface plasmon resonance (SPR).
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